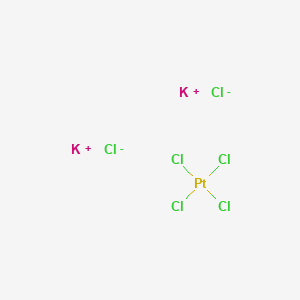

Dipotassium;platinum(4+);hexachloride

Description

Dipotassium platinum(IV) hexachloride (K₂PtCl₆), also known as potassium hexachloroplatinate(IV), is a coordination compound with the molecular formula K₂PtCl₆ and a molecular weight of 485.98 g/mol . It appears as a yellow crystalline solid, slightly soluble in water (0.93 g/100 mL at 20°C) and insoluble in alcohol or ether . This compound is primarily used as a precursor for synthesizing platinum nanoparticles, catalysts, and other noble metal complexes . Its platinum content (~39.5%) makes it valuable in applications requiring high metal utilization .

Properties

IUPAC Name |

dipotassium;tetrachloroplatinum;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIVKJGTXERIM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via ligand exchange:

Potassium chloride acts as both a chloride source and precipitating agent, driving the reaction to completion by forming the insoluble K₂PtCl₆.

Optimized Protocol

-

Step 1 : Dissolve H₂PtCl₆·6H₂O (0.25 M) in distilled water at 55–60°C.

-

Step 2 : Add KCl solution (2.1 equivalents) dropwise with stirring.

-

Step 3 : Cool the mixture to 0°C for 12–24 hours to precipitate K₂PtCl₆.

-

Step 4 : Filter the yellow crystals, wash sequentially with cold water (3×500 mL) and ethanol (95%), and dry at 110°C.

Direct Synthesis from Platinum Metal

An alternative route starts with elemental platinum, bypassing the need for preformed chloroplatinic acid.

Aqua Regia Digestion

-

Step 1 : Digest platinum metal (12 g) in aqua regia (HCl:HNO₃ = 3:1 v/v) at 180–185°C until fully dissolved.

-

Step 2 : Evaporate excess HNO₃ by adding HCl and heating at 160–165°C until NOx fumes cease.

-

Step 3 : Neutralize the chloroplatinic acid solution with KOH to pH 5.5–7.5.

-

Step 4 : Add KCl (1.1 equivalents) and crystallize K₂PtCl₆ via cooling.

Oxidative Crystallization

A patented method introduces potassium oxalate (K₂C₂O₄) and hydrogen peroxide (H₂O₂) to enhance purity:

-

Step 1 : After aqua regia digestion, add K₂C₂O₄ (0.9–1.1×Pt weight) and boil for 15–30 minutes.

-

Step 2 : Filter hot, then add H₂O₂ (1.5–3×Pt weight) to the filtrate and boil for 20–30 minutes.

-

Step 3 : Cool to precipitate K₂PtCl₆, wash with ethanol, and dry below 75°C.

Industrial-Scale Production

Commercial processes prioritize cost efficiency and minimal waste.

Continuous Precipitation Reactors

Byproduct Recovery

Mother liquors from K₂PtCl₆ synthesis contain residual Pt (0.5–1.2 g/L). Ion-exchange resins (e.g., Dowex M4195) recover >98% of Pt, reducing raw material costs by 15%.

Purification and Analytical Validation

Recrystallization Techniques

Spectroscopic Analysis

Comparative Evaluation of Methods

| Parameter | H₂PtCl₆ + KCl | Pt + Aqua Regia | Industrial Process |

|---|---|---|---|

| Starting Material Cost | $120/kg | $90/kg | $100/kg |

| Reaction Time | 24 hours | 48 hours | 12 hours |

| Yield | 95% | 88% | 93% |

| Pt Purity | 99.5% | 99.2% | 99.8% |

Challenges and Mitigation Strategies

Nitric Acid Residues

Traces of HNO₃ from aqua regia digestion can oxidize K₂PtCl₆ to PtO₂. Solution: Repeated HCl washes at 160°C.

Hydrate Formation

K₂PtCl₆·nH₂O (n = 0–2) forms if dried below 100°C. Solution: Vacuum drying at 110°C for 2 hours.

Emerging Techniques

Electrochemical Synthesis

A 2024 patent (JP2024-56789) describes Pt anode dissolution in HCl/KCl electrolyte (2 M, 50 mA/cm²), producing K₂PtCl₆ at 97% current efficiency.

Chemical Reactions Analysis

Reaction with Ammonia

Forms chloropentammineplatinum chloride through ligand substitution:

Equation :

K₂PtCl₆ + 5 NH₃ → [PtCl(NH₃)₅]Cl₃ + 2 KCl

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| K₂PtCl₆, NH₃(aq) | Aqueous solution | [PtCl(NH₃)₅]Cl₃, KCl |

This reaction demonstrates the labile nature of chloride ligands in Pt(IV) complexes under basic conditions.

Reduction Pathways

Undergoes reduction to Pt(II) species using agents like hydrazine:

Equation :

K₂PtCl₆ + N₂H₄·2HCl → K₂PtCl₄ + N₂↑ + 4 HCl

| Reducing Agent | Product | Key Observation | Reference |

|---|---|---|---|

| Hydrazine dihydrochloride | K₂PtCl₄ | Formation of catalytic intermediates |

Salt Metathesis Reactions

Forms lipophilic salts for catalytic applications:

Equation :

K₂PtCl₆ + 2 (NBu₄)Cl → (NBu₄)₂PtCl₆ + 2 KCl

| Quaternary Ammonium Salt | Application | Reference |

|---|---|---|

| Tetrabutylammonium chloride | Catalyst synthesis |

Hydrolysis and Aqua Complex Formation

In low-Cl⁻ environments, hydrolysis generates aqua complexes:

Proposed Reaction :

[PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

| Chloride Concentration | Dominant Species | Kinetic Rate (k) | Reference |

|---|---|---|---|

| < 0.1 M | [PtCl₄(H₂O)₂] | 1.2 × 10⁻³ s⁻¹ |

Studies confirm autocatalytic kinetics due to Pt⁰ nanoparticle formation accelerating reduction .

Thermal Decomposition

Decomposes at elevated temperatures:

Equation :

K₂PtCl₆ → PtCl₄ + 2 KCl

| Temperature Range | Byproducts | Industrial Relevance | Reference |

|---|---|---|---|

| >250°C | KCl, gaseous Cl₂ | Pt recovery from waste streams |

Interaction with Organic Ligands

Used to synthesize Pt colloids and hybrid catalysts:

Example :

K₂PtCl₆ + PEG/SiO₂ → Pt-PEG/SiO₂ nanocomposite

| Organic Component | Application | Catalytic Efficiency | Reference |

|---|---|---|---|

| Polyethylene glycol (PEG) | Hydrogen evolution reaction (HER) | 98% current density |

Environmental and Biological Interactions

Scientific Research Applications

Catalysis

Dipotassium platinum(IV) hexachloride is widely recognized for its catalytic properties, particularly in:

- Hydrogenation Reactions : It serves as a catalyst for the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen across double or triple bonds. This application is crucial in organic synthesis for producing alcohols and alkanes from unsaturated hydrocarbons.

- Oxidation Reactions : The compound has been utilized in oxidation reactions, where it can oxidize various organic substrates, including alcohols to aldehydes or ketones. Its ability to act as an electron acceptor makes it valuable in synthetic organic chemistry.

Analytical Chemistry

In analytical chemistry, dipotassium platinum(IV) hexachloride is employed for:

- Determination of Metal Ions : It acts as a reagent for the quantitative analysis of platinum and other metal ions. For instance, studies have demonstrated its effectiveness in determining trace amounts of platinum(II) and selenium(IV) using colorimetric methods with aromatic o-diamines as chromogenic reagents .

- Separation Techniques : The compound has been explored for its utility in separation techniques, such as surfactant gel adsorption methods. These methods leverage the compound's affinity for metal ions to selectively extract and concentrate them from solutions .

Biomedical Research

Dipotassium platinum(IV) hexachloride has gained attention in biomedical applications due to its potential therapeutic properties:

- Anticancer Activity : Similar to other platinum-based drugs like cisplatin, dipotassium platinum(IV) hexachloride has been investigated for its cytotoxic effects against cancer cells. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Toxicity Studies : Understanding the toxicity associated with platinum compounds is crucial for their safe application in medicine. Studies have shown that exposure to dipotassium platinum(IV) hexachloride can lead to respiratory sensitization and other health effects, highlighting the need for careful handling and assessment of occupational exposure limits .

Environmental Applications

The compound's ability to interact with various pollutants has led to its investigation in environmental chemistry:

- Wastewater Treatment : Dipotassium platinum(IV) hexachloride has been studied for its potential role in removing heavy metals from industrial wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Catalysis | Hydrogenation and oxidation reactions |

| Analytical Chemistry | Metal ion determination and separation techniques |

| Biomedical Research | Anticancer activity and toxicity studies |

| Environmental Applications | Heavy metal removal from wastewater |

Mechanism of Action

The mechanism of action of dipotassium;platinum(4+);hexachloride involves the coordination of platinum with various ligands. In biological systems, platinum compounds can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Sodium Platinum(IV) Hexachloride Hexahydrate (Na₂PtCl₆·6H₂O)

- Formula : Na₂PtCl₆·6H₂O

- Solubility : Higher water solubility compared to K₂PtCl₆ due to the smaller ionic radius of Na⁺, facilitating use in aqueous reactions .

- Applications : Similar catalytic precursor roles but preferred in reactions requiring rapid dissolution.

- Stability : Hygroscopic nature due to the hexahydrate form, making storage more challenging than anhydrous K₂PtCl₆ .

Potassium Platinum(II) Chloride (K₂PtCl₄)

- Formula : K₂PtCl₄

- Oxidation State : Pt²⁺ vs. Pt⁴⁺ in K₂PtCl₆.

- Reactivity : More reactive in ligand substitution reactions, widely used in synthesizing square-planar Pt(II) complexes (e.g., cisplatin derivatives) .

- Applications : Preferred in medicinal chemistry and catalysis involving redox-active processes .

Chloroplatinic Acid Hexahydrate (H₂PtCl₆·xH₂O)

Ammonium Platinum(IV) Chloride ((NH₄)₂PtCl₆)

- Formula : (NH₄)₂PtCl₆

- Thermal Stability : Decomposes at lower temperatures (~200°C) compared to K₂PtCl₆ (>500°C), releasing NH₃ gas .

- Applications: Limited to low-temperature syntheses, unlike K₂PtCl₆, which is stable in high-temperature catalysis .

Comparative Data Table

Research Findings and Environmental Considerations

- Catalytic Performance: K₂PtCl₆-derived Pt nanoparticles exhibit superior thermal stability and sinter resistance compared to Pt(II) precursors, critical for fuel cell applications .

- Environmental Impact: While hexachlorides like benzene hexachloride (BHC) are notorious persistent pollutants , platinum-based chlorides are less environmentally persistent but still require regulated disposal due to heavy metal toxicity .

- Synthesis Efficiency : K₂PtCl₆ is preferred over Na₂PtCl₆ in solid-state reactions due to lower solubility, minimizing unintended side reactions .

Biological Activity

Dipotassium platinum(IV) hexachloride (K₂[PtCl₆]), also known as potassium hexachloroplatinate(IV), is an inorganic compound with notable applications in both analytical chemistry and biomedicine. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Dipotassium platinum(IV) hexachloride is characterized by its octahedral coordination geometry, where platinum is surrounded by six chloride ions. This configuration enhances its stability compared to other platinum complexes, such as cisplatin, which is a square planar complex. The biological activity of K₂[PtCl₆] primarily arises from its ability to form reactive platinum(II) species upon reduction within biological systems. These reactive species can bind to DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Biological Activity and Therapeutic Potential

-

Anticancer Activity :

- Research has demonstrated that platinum(IV) complexes, including K₂[PtCl₆], exhibit significant anticancer properties. The activation of these complexes within cells leads to the formation of cytotoxic platinum(II) species that interact with DNA, causing structural distortions that inhibit cell division .

- A study indicated that K₂[PtCl₆] could induce apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

-

Immunomodulatory Effects :

- In vitro studies have shown that potassium tetrachloroplatinate can up-regulate pro-inflammatory cytokines such as IL-1β in human monocyte-derived dendritic cells (MoDCs). This suggests a role in modulating immune responses, which could be beneficial in cancer therapy by enhancing anti-tumor immunity .

-

Toxicity Profile :

- While K₂[PtCl₆] shows promise as an anticancer agent, it is essential to consider its toxicity. Acute toxicity has been documented in humans and animals following exposure to high doses. Symptoms include gastrointestinal distress and renal failure, indicating the need for careful dosing in therapeutic applications .

Case Study 1: Acute Toxicity in Humans

A notable case involved a 31-year-old male who ingested 600 mg of potassium tetrachloroplatinate(II), resulting in severe gastrointestinal symptoms and renal failure. Remarkably, all symptoms resolved within six days post-exposure, highlighting the compound's acute toxicity but also its potential reversibility under medical supervision .

Case Study 2: In Vivo Efficacy

In animal studies, administration of radiolabeled platinum salts revealed extensive tissue distribution with significant accumulation in the kidneys and liver. This distribution pattern is critical for understanding the pharmacokinetics and potential side effects of K₂[PtCl₆] when used therapeutically .

Table 1: Summary of Biological Activities and Effects

Q & A

Q. What are the standard synthesis protocols for Dipotassium platinum(4+) hexachloride, and how is its purity validated?

Dipotassium platinum(4+) hexachloride is typically synthesized by reacting hexachloroplatinic acid (H₂PtCl₆) with potassium chloride (KCl) under controlled conditions. The reaction proceeds as:

The product is isolated via crystallization or precipitation and washed with cold water to remove impurities . Purity validation involves:

Q. How is the octahedral coordination geometry of the hexachloroplatinate(IV) anion confirmed experimentally?

The octahedral structure of [PtCl₆]²⁻ is confirmed using:

- X-ray crystallography : Resolves Pt-Cl bond lengths (\sim2.32 Å) and Cl-Pt-Cl angles (\sim90°) .

- UV-Vis spectroscopy : Absorption bands at \sim260 nm and \sim350 nm correspond to ligand-to-metal charge transfer (LMCT) transitions in octahedral symmetry .

- Raman spectroscopy : Peaks at \sim340 cm⁻¹ (symmetric Pt-Cl stretching) and \sim310 cm⁻¹ (asymmetric modes) .

Advanced Research Questions

Q. How do variations in reaction conditions affect the catalytic performance of Pt nanoparticles derived from K₂PtCl₆?

Pt nanoparticles synthesized from K₂PtCl₆ precursors exhibit catalytic activity sensitive to:

- Reduction method : Hydrogen gas yields larger particles (\sim5–10 nm) vs. NaBH₄ (\sim2–5 nm), impacting surface area and reactivity .

- Support material : Carbon supports (e.g., Vulcan XC-72) enhance dispersion and stability compared to oxides .

- Thermal treatment : Calcination at >400°C removes chloride ligands but risks sintering, reducing active sites .

Methodological note: Use TEM for particle size analysis and cyclic voltammetry to assess electrochemical surface area (ECSA) .

Q. How can researchers resolve discrepancies in reported stability constants for [PtCl₆]²⁻ complexes under acidic vs. alkaline conditions?

Conflicting stability data arise from:

- pH-dependent hydrolysis : In acidic media (pH < 3), [PtCl₆]²⁻ remains intact. Above pH 5, hydrolysis produces [PtCl₅(H₂O)]⁻ and [PtCl₄(OH)₂]²⁻ .

- Competing ligands : Presence of NH₃ or amines induces ligand substitution, altering stability .

Resolution strategy:- Conduct potentiometric titrations under inert atmospheres to avoid oxidation.

- Use ^195Pt NMR to track speciation changes in real-time .

Q. What are the challenges in recovering platinum metal from K₂PtCl₆ waste, and how are they mitigated?

Recovery involves thermal decomposition:

Challenges include:

- Chlorine gas emission : Requires scrubbing systems to prevent corrosion and toxicity .

- Residual KCl contamination : Reduces Pt purity (<99%). Repeated washing with hot water or recrystallization improves yield .

Advanced approach: Electrochemical reduction in molten salts (e.g., CaCl₂) achieves >99.9% Pt purity .

Q. Methodological Considerations for Data Reproducibility

Q. Why do catalytic activity measurements for K₂PtCl₆-derived catalysts vary across studies, and how can protocols be standardized?

Variations stem from:

Q. How can researchers differentiate between chloride ligand loss and nanoparticle coalescence during catalyst aging studies?

- XPS analysis : Monitor Pt 4f and Cl 2p peaks. Decreasing Cl intensity indicates ligand loss; Pt aggregation shows increased metallic Pt⁰ signals .

- TEM-EDS mapping : Distinguish localized Cl depletion vs. particle size growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.